4-(Tert-butylthio)benzoic acid
Overview
Description
4-(Tert-butylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid where a tert-butylthio group is attached to the para position of the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-(Tert-butylthio)benzoic acid is the yeast sirtuin (Sir2p) . Sirtuins are a family of proteins that regulate cellular health and play a key role in controlling aging, inflammation, metabolism, and resistance to stress. In particular, Sir2p is known to regulate lifespan in yeast .
Mode of Action
This compound acts as a potent inhibitor of the yeast sirtuin (Sir2p) . .
Pharmacokinetics
It’s known that the compound is slightly soluble in water and more soluble in ethanol and benzene , which could influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal conditions . It should be noted that it’s classified as harmful if swallowed, may damage fertility, and causes damage to organs through prolonged or repeated exposure . It’s also harmful to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butylthio)benzoic acid typically involves the introduction of a tert-butylthio group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Tert-butylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but with a tert-butyl group instead of a tert-butylthio group.
4-Methoxybenzoic acid: Contains a methoxy group instead of a tert-butylthio group.
4-Chlorobenzoic acid: Contains a chlorine atom instead of a tert-butylthio group.
Uniqueness
4-(Tert-butylthio)benzoic acid is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-tert-butylsulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECZYVHSXADNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278693 | |
Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13205-51-1 | |
Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13205-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1,1-Dimethylethyl)thio]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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